molecular formula C11H15LiN4O4 B2896593 Lithium 7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate CAS No. 2413900-73-7

Lithium 7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate

Cat. No.: B2896593
CAS No.: 2413900-73-7
M. Wt: 274.21
InChI Key: QNYYNZMZKGARQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This lithium salt derivative features a 1,2,4-triazolo[4,3-a]pyrazine core with a tert-butoxycarbonyl (Boc) group at position 7 and a carboxylate moiety at position 2. Key physicochemical properties include:

  • Molecular formula: C₁₁H₁₄LiN₃O₅ (as inferred from NMR and LCMS data) .
  • Melting point: 172°C .
  • Spectral data:
    • ¹H NMR (D₂O): δ 4.80 (s, 2H), 4.34 (t, J = 5.3 Hz, 2H), 3.84 (s, 2H), 1.43 (s, 9H) .
    • ¹³C NMR (D₂O): δ 162.3 (COO⁻), 155.7 (Boc carbonyl), 149.9/149.8 (triazole carbons), 82.7 (Boc C), 44.4 (CH₂), 27.5 (Boc CH₃) .
  • Synthetic route: Prepared via condensation reactions under reflux, followed by recrystallization in acetone .

The Boc group enhances solubility in polar aprotic solvents (e.g., acetone) and stabilizes the intermediate during synthesis, as observed in sitagliptin-related intermediates .

Properties

IUPAC Name

lithium;7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O4.Li/c1-11(2,3)19-10(18)14-4-5-15-7(6-14)12-13-8(15)9(16)17;/h4-6H2,1-3H3,(H,16,17);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNBXDWPFVDTBBI-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)(C)OC(=O)N1CCN2C(=NN=C2C(=O)[O-])C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15LiN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Lithium 7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate (Li-THP-Tpz-COOH) is a novel compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article aims to elucidate the biological activity of this compound through a review of relevant literature and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C₁₁H₁₆N₄O₄Li
  • Molecular Weight : 274.21 g/mol
  • IUPAC Name : this compound
  • CAS Number : 2413900-73-7

The lithium ion in the structure is associated with the carboxylate group (COO⁻), which may enhance its solubility and bioavailability in biological systems. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the carboxylic acid moiety.

Anticancer Properties

Recent studies have highlighted the anticancer potential of [1,2,4]triazolo[4,3-a]pyrazine derivatives. Specifically, compounds within this class have been reported to exhibit significant inhibitory effects against various cancer cell lines.

  • Inhibition of Kinases :
    • Li-THP-Tpz-COOH has been evaluated for its inhibitory activity against c-Met and VEGFR-2 kinases. These kinases are crucial in cancer progression and metastasis. The most promising derivatives showed IC₅₀ values in the nanomolar range for c-Met inhibition (e.g., 26 nM) and micromolar range for VEGFR-2 (e.g., 2.6 µM) .
  • Cell Line Studies :
    • In vitro studies demonstrated that certain derivatives exhibited strong antiproliferative activities against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC₅₀ values ranging from 0.15 µM to 1.28 µM .
  • Mechanism of Action :
    • The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways. For instance, up-regulation of pro-apoptotic proteins such as Bax and down-regulation of anti-apoptotic proteins like Bcl-2 have been observed in treated cell lines . This suggests that Li-THP-Tpz-COOH may initiate apoptosis by promoting cytochrome C release and activating caspase pathways.

Study Example: Antitumor Activity Assessment

A study investigated the effects of Li-THP-Tpz-COOH on HT-29 colorectal cancer cells:

  • Concentration Tested : Various concentrations with a notable effect observed at 8.18 µM.
  • Results :
    • Significant apoptosis was detected using acridine orange staining.
    • Gene expression analysis revealed increased levels of Bax and decreased levels of Bcl-2 after treatment.

The findings indicated that Li-THP-Tpz-COOH could effectively induce apoptosis in HT-29 cells via mitochondrial pathways .

Data Tables

Compound NameIC₅₀ (µM)Target KinaseCell Line
Li-THP-Tpz-COOH0.83c-MetA549
Li-THP-Tpz-COOH0.15VEGFR-2MCF-7
Li-THP-Tpz-COOH1.28c-MetHeLa

Scientific Research Applications

Lithium 7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate is a molecule with a triazolo ring fused with a pyrazine ring that is partially saturated. The lithium cation is associated with the carboxylate group, while the tert-butoxycarbonyl (Boc) group serves as a protecting group for the carboxylic acid, facilitating various synthetic applications and enhancing stability during reactions.

Potential Applications

  • Inhibitor of c-Met kinase: It has been studied for its potential as an inhibitor of c-Met kinase, a protein implicated in cancer progression.
  • Antiproliferative activity: In vitro studies indicate that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer), with IC50 values indicating potent activity at nanomolar concentrations.
  • Targeting tumor growth and metastasis: The compound's ability to inhibit both c-Met and VEGFR-2 kinases suggests it may play a role in targeting multiple pathways involved in tumor growth and metastasis.
  • Synthesis of Triazolo[4,3-a]pyrazine Derivatives: It is used in the synthesis of novel triazolo[4,3-a]pyrazine derivatives .

Structural Similarities

Comparison with Similar Compounds

Lithium 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate (7d)

  • Molecular formula : C₆H₆LiN₃O₃ .
  • Analytical data : Calc. C 41.16%, H 3.45%, N 24.00%; Found C 41.24%, H 3.48%, N 23.92% .
  • Key contrast: Lower molecular weight (175.07 g/mol vs.

Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate

  • Physicochemical impact : Ethyl ester increases lipophilicity (LogP ~1.5 estimated) compared to the hydrophilic lithium carboxylate (LogP <0) .
  • Applications : Ethyl esters are often prodrugs, whereas lithium salts are typically intermediates for further functionalization .

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine Derivatives

  • Example : 3-Hydroxy-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one (21) .
  • Key differences: Trifluoromethyl group enhances metabolic stability and electronegativity. Hydroxybutanoyl side chain introduces hydrogen-bonding capacity, improving aqueous solubility (tested in CH₂Cl₂:MeOH 95:5) .
  • Biological relevance : Such derivatives are explored as DPP-4 inhibitors, unlike the target compound, which is a synthetic intermediate .

Sitagliptin Phosphate Monohydrate

  • Structural relationship: Shares the 1,2,4-triazolo[4,3-a]pyrazine core but with a complex side chain (R = 3-amino-1-oxo-4-(2,4,5-trifluorophenyl)butyl) .
  • Key contrast :
    • Molecular weight : 523.32 g/mol (sitagliptin phosphate) vs. ~255 g/mol (target compound) .
    • Function : Sitagliptin is a therapeutic agent (DPP-4 inhibitor), while the lithium carboxylate is a precursor for Boc-protected intermediates .

Comparative Data Table

Compound Name Core Structure Substituents (Position) Molecular Weight (g/mol) Key Applications
Lithium 7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate 1,2,4-triazolo[4,3-a]pyrazine 7-Boc, 3-COO⁻Li ~255 Synthetic intermediate
Lithium 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate 1,2,4-triazolo[4,3-a]pyridine 3-COO⁻Li 175.07 Intermediate for heterocycles
Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate 1,2,4-triazolo[4,3-a]pyrazine 3-COOEt ~209 Prodrug development
Sitagliptin Phosphate Monohydrate 1,2,4-triazolo[4,3-a]pyrazine 7-(Amino-oxo-trifluorophenylbutyl) 523.32 Anti-diabetic drug

Research Findings and Implications

  • Synthetic utility : The Boc group in the target compound improves crystallinity (mp 172°C) and simplifies purification, critical for large-scale synthesis of triazolo-pyrazine derivatives .
  • Reactivity : Lithium carboxylates exhibit higher nucleophilicity compared to esters, enabling efficient coupling reactions in sitagliptin intermediate synthesis .
  • Limitations: Limited solubility in non-polar solvents (e.g., hexane) restricts applications in hydrophobic environments .

Q & A

Q. What are the key synthetic strategies for preparing Lithium 7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the triazolo-pyrazine core via cyclization of hydrazine derivatives with carbonyl-containing intermediates (e.g., using carbonyldiimidazole as a coupling agent) .
  • Step 2: Introduction of the tert-butoxycarbonyl (Boc) protective group via condensation reactions under anhydrous conditions, often catalyzed by Lewis acids or organocatalysts .
  • Step 3: Lithium salt formation through acid-base reactions, where the carboxylic acid intermediate is treated with lithium hydroxide or carbonate to yield the carboxylate salt . Optimization Tip: Reaction temperatures (e.g., reflux in DMF at 100°C) and solvent polarity significantly influence yields. Catalytic methods from analogous syntheses (e.g., tert-butyl piperazine derivatives) suggest using flow chemistry for scalability .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Quantitative Analysis: Non-aqueous potentiometric titration is widely used for carboxylate quantification, validated for linearity (R² > 0.99), precision (%RSD < 2%), and accuracy (98–102% recovery) .
  • Spectroscopic Characterization:
  • 1H/13C NMR: Confirms substitution patterns (e.g., tert-butyl singlet at ~1.4 ppm in 1H NMR) and lithium coordination effects on chemical shifts .
  • IR Spectroscopy: Identifies carbonyl stretches (Boc group: ~1680–1720 cm⁻¹) and carboxylate symmetric/asymmetric vibrations .
    • Mass Spectrometry: HRMS (ESI) confirms molecular ion peaks (e.g., [M+Li]+) with mass accuracy < 5 ppm .

Advanced Research Questions

Q. How do structural modifications at the 3-carboxylate position affect biological activity and chemical reactivity?

  • Electronic Effects: Replacing lithium with bulkier cations (e.g., benzyl or ethyl esters) alters solubility and bioavailability. Lithium’s small ionic radius enhances aqueous solubility but may reduce membrane permeability .
  • Biological Impact: Analogous compounds (e.g., imidazo[1,2-a]pyrazines with trifluoromethyl groups) show enhanced binding to enzymes like kinases due to electron-withdrawing substituents. The lithium carboxylate’s charge may influence electrostatic interactions with target proteins .
  • Methodological Approach: Comparative SAR studies using in vitro assays (e.g., enzyme inhibition or cellular uptake) paired with DFT calculations to map electronic profiles .

Q. What experimental strategies resolve contradictions in reported biological activity data for triazolo-pyrazine derivatives?

  • Source Analysis: Variability often arises from differences in:
  • Synthetic Routes: Impurities from incomplete Boc deprotection (e.g., residual tert-butyl groups) can skew bioassay results .
  • Assay Conditions: Buffer pH affects lithium carboxylate stability; validate activity across multiple pH ranges (e.g., 6.5–7.4) .
    • Validation Workflow:

Reproduce synthesis using strictly controlled conditions (e.g., anhydrous DMF, inert atmosphere) .

Standardize bioassays with positive controls (e.g., reference kinase inhibitors) .

Cross-validate with orthogonal techniques (e.g., SPR for binding affinity vs. cellular IC50) .

Q. How can researchers optimize catalytic systems for synthesizing enantiomerically pure derivatives?

  • Chiral Catalysts: Asymmetric hydrogenation using Ru-BINAP complexes or organocatalytic methods (e.g., proline derivatives) can induce stereochemistry at the pyrazine ring’s 5,6,7,8-tetrahydro positions .
  • Case Study: A 2025 protocol for tert-butyl imidazo-pyrazine carboxylates achieved 94% enantiomeric excess (ee) using (R)-BINOL-derived phosphoric acids .
  • Analytical Tools: Chiral HPLC (e.g., Chiralpak AD-H column) or CD spectroscopy to monitor ee .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.